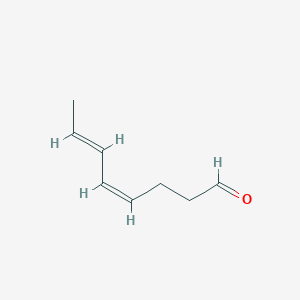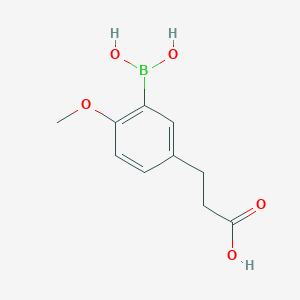
(2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Deoxy-L-ribose is a monosaccharide, specifically a deoxy sugar, meaning it is derived from ribose by the loss of a hydroxy group. This compound is a rare sugar with potential applications in various fields, including pharmaceuticals and biotechnology. Its unique structure and properties make it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-deoxy-L-ribose can be achieved through several methods. One common approach involves the use of microbial and enzymatic strategies. For instance, L-arabinose, L-ribulose, and ribitol can be converted to L-ribose using specific enzymes . Another method involves the chemical synthesis route, which, although challenging on an industrial scale, provides a pathway for producing this compound .
Industrial Production Methods: Industrial production of 5-deoxy-L-ribose primarily relies on biotechnological methods due to the difficulties associated with chemical synthesis. Microbial transformation and enzymatic catalysis are promising techniques for yielding L-ribose, which can then be converted to 5-deoxy-L-ribose .
Análisis De Reacciones Químicas
Types of Reactions: 5-Deoxy-L-ribose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 5-deoxy-L-ribose.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in the reduction of 5-deoxy-L-ribose.
Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-Deoxy-L-ribose has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing various complex molecules.
Biology: It is used in the study of nucleic acids and their analogs.
Medicine: 5-Deoxy-L-ribose is a precursor for the synthesis of antiviral drugs and other pharmaceuticals.
Mecanismo De Acción
The mechanism by which 5-deoxy-L-ribose exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in nucleic acid metabolism. The absence of the 2′ hydroxyl group in deoxyribose increases the mechanical flexibility of DNA compared to RNA, allowing it to assume the double-helix conformation .
Comparación Con Compuestos Similares
2-Deoxyribose: A deoxy sugar derived from ribose by the loss of a hydroxy group at the 2′ position.
L-Rhamnose: A naturally occurring deoxy sugar with applications in the pharmaceutical industry.
L-Fucose: Another deoxy sugar used in the synthesis of glycoproteins and glycolipids.
Uniqueness: 5-Deoxy-L-ribose is unique due to its specific structure and the absence of a hydroxy group at the 5′ position. This structural difference imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C5H10O4 |
|---|---|
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-5-methyloxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3/t2-,3-,4-,5+/m0/s1 |
Clave InChI |
MKMRBXQLEMYZOY-NEEWWZBLSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O |
SMILES canónico |
CC1C(C(C(O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(1S,2S,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B13410558.png)
![sodium;(5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13410562.png)


![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13410577.png)


![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)
![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)




![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
